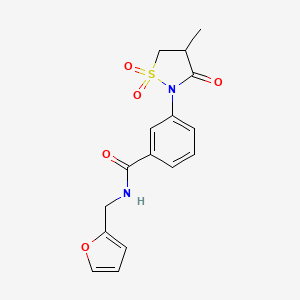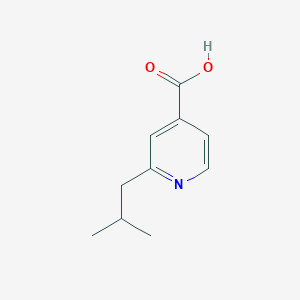
2-Isobutylisonicotinic acid
Übersicht
Beschreibung
2-Isobutylisonicotinic acid is a chemical compound with the molecular formula C10H13NO2 . It is also known as 2-(2-methylpropyl)pyridine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of 2-Isobutylisonicotinic acid consists of a pyridine ring with a carboxylic acid group and an isobutyl group attached . The molecular weight of this compound is 179.22 .Wissenschaftliche Forschungsanwendungen
Biocatalytic Applications
Biocatalytic Transformation in Agrochemicals and Pharmaceuticals : 2-Chloronicotinic acid, a related compound to 2-Isobutylisonicotinic acid, is noted for its role as a key precursor in the synthesis of pesticides and medicines. The biotransformation of 2-chloro-3-cyanopyridine into 2-chloronicotinic acid by Rhodococcus erythropolis was studied, highlighting its potential in biocatalytic applications for agrochemicals and pharmaceuticals production (Liqun Jin et al., 2011).
Enzymatic Production in Industrial Processes : An enzyme-based process utilizing amidase for the conversion of 2-chloronicotinamide to 2-chloronicotinic acid was explored, indicating its potential for industrial-scale production of similar compounds (R. Zheng et al., 2018).
Chemical Synthesis and Analysis
Synthesis of Bifunctional Chelators for Technetium : Research on hydrazinonicotinic acid derivatives, similar to 2-Isobutylisonicotinic acid, demonstrated their potential in creating bifunctional chelators for technetium, which is critical in radiolabelling for medical diagnostics (Levente Meszaros et al., 2011).
Solid-Liquid Equilibrium Behavior : The solid-liquid equilibrium behavior of chloronicotinic acids in various solvents was investigated, providing essential data for the chemical analysis and processing of compounds like 2-Isobutylisonicotinic acid (Zhenxiao Guo et al., 2021).
Medical and Biological Research
Target Identification for Antituberculosis Drugs : Research into the inhA gene of Mycobacterium tuberculosis, which is targeted by isoniazid (a derivative of isonicotinic acid), has provided crucial insights into the mechanism of action of antituberculosis drugs (A. Banerjee et al., 1994).
Anticancer and Antimalarial Efficacy : Studies on trioxane dimers containing isonicotinic acid derivatives, like 2-Isobutylisonicotinic acid, have shown significant potential in anticancer and antimalarial treatments (G. Posner et al., 2004).
Environmental and Material Science
Selective Recognition of Metal Ions : The use of isonicotinic acid in the synthesis of ion-imprinted particles for selective recognition of metal ions like molybdenum(VI) demonstrates its application in environmental remediation and analysis (Yueming Ren et al., 2013).
- indicates the potential of these compounds, including 2-Isobutylisonicotinic acid, in creating materials sensitive to changes in their environment, particularly in the presence of volatile organic compounds (A. Tella et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)5-9-6-8(10(12)13)3-4-11-9/h3-4,6-7H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNITUURIAKNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutylisonicotinic acid | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

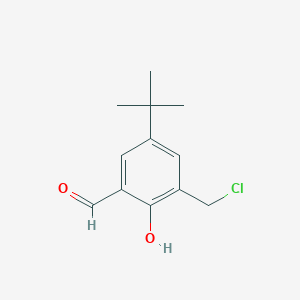
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302854.png)
![N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B3302863.png)
![2-Chloro-N-[(2R)-2,3-dihydroxypropyl]acetamide](/img/structure/B3302870.png)


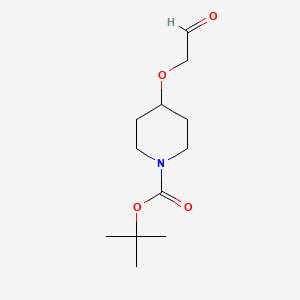
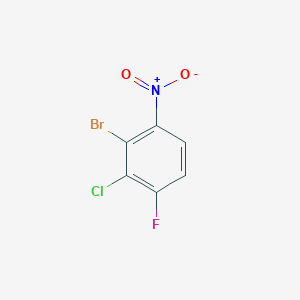
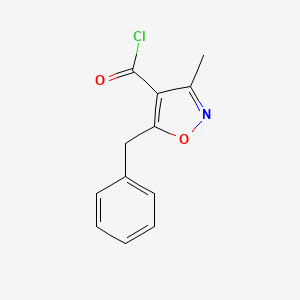
![3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid](/img/structure/B3302923.png)
![1-[4-({[(4-Methoxyphenyl)methyl]amino}sulfonyl)phenyl]azolidine-2,5-dione](/img/structure/B3302925.png)
![1-(4-{[(3-Methoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3302932.png)

